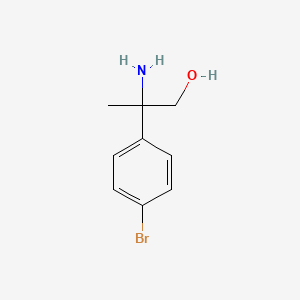

2-Amino-2-(4-bromophenyl)propan-1-ol

Description

2-Amino-2-(4-bromophenyl)propan-1-ol is a chiral amino alcohol featuring a para-brominated phenyl ring, a secondary amine group, and a three-carbon alcohol chain. Its molecular formula is C₉H₁₂BrNO, with a molar mass of 242.10 g/mol. The para-bromo substituent imparts significant steric and electronic effects, influencing its reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C9H12BrNO |

|---|---|

Molecular Weight |

230.10 g/mol |

IUPAC Name |

2-amino-2-(4-bromophenyl)propan-1-ol |

InChI |

InChI=1S/C9H12BrNO/c1-9(11,6-12)7-2-4-8(10)5-3-7/h2-5,12H,6,11H2,1H3 |

InChI Key |

OVNIDBFUZGLLRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)(C1=CC=C(C=C1)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-bromophenyl)propan-1-ol typically involves the reaction of 4-bromobenzaldehyde with nitroethane to form 4-bromo-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in 2-Amino-2-(4-bromophenyl)propan-1-ol can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions, particularly at the bromophenyl group, to form various derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, and other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.

Major Products Formed

Oxidation: 2-Amino-2-(4-bromophenyl)propanone.

Reduction: Various bromophenyl derivatives.

Substitution: Amides, esters, and other functionalized derivatives.

Scientific Research Applications

2-Amino-2-(4-bromophenyl)propan-1-ol is used in various scientific research applications:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and protein modifications.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-bromophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of biological molecules. The bromophenyl group provides additional hydrophobic interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Halogen Type and Position

2-Amino-2-(2-chlorophenyl)propan-1-ol

- Molecular Formula: C₉H₁₂ClNO

- Molar Mass : 185.65 g/mol

- Key Differences :

- Substitutes bromine with chlorine at the ortho position on the phenyl ring.

- Chlorine’s smaller atomic radius reduces steric hindrance compared to bromine.

- Ortho substitution may disrupt π-π stacking interactions due to steric clashes, as seen in docking studies where substituent positions significantly affect binding energies .

2-Amino-1-(4-fluorophenyl)propan-1-ol

- Molecular Formula: C₉H₁₂FNO

- Molar Mass : 181.20 g/mol

- Key Differences: Fluorine replaces bromine at the para position; its high electronegativity increases electron-withdrawing effects.

Chain Length and Functional Group Variations

(2S)-2-Amino-2-(4-bromophenyl)ethanol

- Molecular Formula: C₈H₁₀BrNO

- Molar Mass : 216.08 g/mol

- Key Differences: Shorter carbon chain (ethanol vs. propanol), reducing hydrophobicity. Stereochemistry (S-configuration) may enhance enantioselective interactions in biological systems .

2-Amino-2-(4-bromophenyl)acetic acid

- Molecular Formula: C₈H₈BrNO₂

- Molar Mass : 238.06 g/mol

- Key Differences: Replaces the propanol group with a carboxylic acid, drastically altering solubility (higher acidity) and hydrogen-bonding capacity .

Salt Forms and Stereochemistry

(S)-3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride

- Molecular Formula: C₉H₁₃Cl₂NO

- Molar Mass : 222.12 g/mol

- Key Differences: Hydrochloride salt form improves water solubility. Chlorine at the meta position and amino group on the third carbon create distinct steric and electronic profiles compared to the para-bromo derivative .

Impact of Halogen Position on Binding Interactions

Docking studies on dichlorobenzyl-substituted amino acids (e.g., (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid) reveal that para-substituted halogens optimize π-π interactions (e.g., with Tyr201 in collagenase) and hydrogen-bond lengths (1.961–2.202 Å). In contrast, ortho-substituted analogs exhibit weaker binding due to steric interference . This suggests that the para-bromo substituent in 2-Amino-2-(4-bromophenyl)propan-1-ol may enhance target affinity compared to ortho-chloro analogs.

Stereochemical Influence

The (S)-enantiomer of 2-Amino-2-(4-bromophenyl)ethanol demonstrates configuration-dependent interactions, highlighting the importance of chirality in pharmacological activity . Similar stereochemical effects are anticipated for the propan-1-ol derivative.

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Halogen (Position) | Functional Group |

|---|---|---|---|---|

| This compound | C₉H₁₂BrNO | 242.10 | Br (para) | Alcohol |

| 2-Amino-2-(2-chlorophenyl)propan-1-ol | C₉H₁₂ClNO | 185.65 | Cl (ortho) | Alcohol |

| 2-Amino-1-(4-fluorophenyl)propan-1-ol | C₉H₁₂FNO | 181.20 | F (para) | Alcohol |

| (2S)-2-Amino-2-(4-bromophenyl)ethanol | C₈H₁₀BrNO | 216.08 | Br (para) | Alcohol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.